3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-17-8-3-2-7-15(17)16-9-10-18(21-20-16)23-12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWFBDOOOUEADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a 3-fluorophenylmethyl halide with a thiol group, forming the sulfanyl linkage.
Attachment of the 2-Methoxyphenyl Group: The final step involves the coupling of the 2-methoxyphenyl group to the pyridazine ring, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural and Electronic Comparisons
Pyridazine derivatives often exhibit bioactivity modulated by substituents. Below is a comparative analysis of structurally related compounds:
Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various studies and data.
Chemical Structure and Properties
- IUPAC Name : 6-[(3-fluorophenyl)methylsulfanyl]-2-(oxetan-3-yl)-5-phenylpyrazolo[3,4-d]pyrimidin-4-one
- Molecular Formula : C21H17FN4O2S
- Molecular Weight : 408.5 g/mol
The compound features a pyridazine core substituted with a fluorophenyl group and a methoxyphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Anticancer Activity : Several studies have reported that pyridazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to pyridazine have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .
- Monoamine Oxidase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Some derivatives demonstrated potent inhibition with IC50 values as low as 0.013 µM for MAO-B, indicating that similar activities might be expected for this compound .
Case Studies and Experimental Findings
- Synthesis and Evaluation :
- Cytotoxicity Tests :
Data Table: Biological Activity Summary
| Activity Type | Compound/Analog | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | This compound | TBD | |
| Anticancer Activity | Pyridazine Derivative | 0.34 - 2.45 | |
| Cytotoxicity | L929 Cells | >100 (non-toxic) |
The biological activity of this compound may involve:
- Enzyme Inhibition : The presence of the sulfanyl group is hypothesized to enhance interaction with target enzymes like MAO.
- Cellular Pathway Modulation : Similar compounds have been shown to affect pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
